REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]([C:12]([CH3:17])([CH3:16])[CH2:13][CH2:14][CH3:15])C(OCC)=O)=[O:5])[CH3:2].[OH-].[Na+].Cl>C(O)C>[CH3:17][C:12]([CH3:16])([CH2:13][CH2:14][CH3:15])[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:1.2|
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Name
|
ethyl 2-ethoxycarbonyl-3,3-dimethylhexanoate
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C(=O)OCC)C(CCC)(C)C
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Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 40° C. for additional 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was then concentrated to 150 ml
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200 ml)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with ethyl acetate (50 ml×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 ml) and with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
STIRRING
|
Details
|
the residue was stirred at 180° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
Ether (30 ml) was added to the reaction mixture
|
Type
|
ADDITION
|
Details
|
The resulting mixture was then treated with diazomethane
|
Type
|
CUSTOM
|
Details
|
After removing off ether
|
Type
|
DISTILLATION
|
Details
|
the residue was further distilled under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(=O)OCC)(CCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 64.4 mmol | |
AMOUNT: MASS | 11.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |